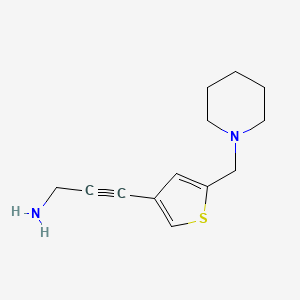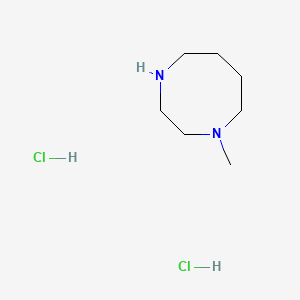
3-(Chloromethyl)-1-ethoxy-5-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-ethoxy-5-methylhexane is an organic compound characterized by its unique structure, which includes a chloromethyl group, an ethoxy group, and a methyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxy-5-methylhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-ethoxy-5-methylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the hexane derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also a consideration to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-ethoxy-5-methylhexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-ethoxy-5-methylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in that it contains a chloromethyl group, but differs in its aromatic structure.
3-chloro-2-chloromethyl-1-propene: Another compound with a chloromethyl group, but with a different carbon backbone.
Uniqueness
3-(Chloromethyl)-1-ethoxy-5-methylhexane is unique due to its specific combination of functional groups and its hexane backbone. This structure imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and industry.
Eigenschaften
Molekularformel |
C10H21ClO |
|---|---|
Molekulargewicht |
192.72 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-ethoxy-5-methylhexane |
InChI |
InChI=1S/C10H21ClO/c1-4-12-6-5-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZDZQXJWAXKAOFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(CC(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)


![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)






amine hydrochloride](/img/structure/B13474351.png)

